N-Methyl-N-(1-(4-phenoxybutyl)-3-pyrrolidinyl)-2-benzothiazolamine
Overview
Description
R-59494 is a novel anti-ischemic compound that acts as a sodium channel blocker. It was initially developed by Janssen Pharmaceutica NV for its potential therapeutic applications in cardiovascular diseases, particularly perioperative ischemia . The compound has a molecular formula of C22H27N3OS and a molecular weight of 377.51 g/mol .
Preparation Methods
The synthesis of R-59494 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound can be synthesized through custom synthesis services, with a lead time of 2-3 months .
Chemical Reactions Analysis
R-59494 undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in:
Oxidation: The presence of sulfur in the thiazole ring allows for oxidation reactions, forming sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group in the benzothiazole moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in R-59494 can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid.
Scientific Research Applications
R-59494 has been extensively studied for its anti-ischemic properties. It acts as a sodium channel blocker, inhibiting slowly inactivating sodium channels, which are implicated in ischemia-induced cellular damage . The compound has been used in various research studies to investigate its effects on sodium and calcium uptake in isolated rat aorta and left atrium .
Mechanism of Action
R-59494 exerts its effects by blocking sodium channels, specifically targeting slowly inactivating sodium channels. This action prevents the excessive influx of sodium ions into cells, which can lead to cellular damage during ischemic events. By inhibiting these channels, R-59494 helps to reduce calcium uptake and protect cells from ischemia-induced injury . The molecular targets and pathways involved include sodium channels and the downstream signaling pathways that regulate calcium homeostasis .
Comparison with Similar Compounds
R-59494 is unique in its specific targeting of slowly inactivating sodium channels. Similar compounds include:
R-56865: Another anti-ischemic compound that also inhibits slowly inactivating sodium channels.
Tetrodotoxin: A well-known sodium channel blocker, but with a broader range of action and higher toxicity.
Phenytoin: An anticonvulsant that also blocks sodium channels but is primarily used for its effects on neuronal excitability. Compared to these compounds, R-59494 offers a more targeted approach to sodium channel inhibition, making it a valuable tool for studying ischemia and developing new treatments.
Properties
CAS No. |
136917-41-4 |
---|---|
Molecular Formula |
C22H23N3OS |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-methyl-N-[1-(4-phenoxybutyl)pyrrol-3-yl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C22H23N3OS/c1-24(22-23-20-11-5-6-12-21(20)27-22)18-13-15-25(17-18)14-7-8-16-26-19-9-3-2-4-10-19/h2-6,9-13,15,17H,7-8,14,16H2,1H3 |
InChI Key |
PFBZXLGUUGDBNI-UHFFFAOYSA-N |
SMILES |
CN(C1=CN(C=C1)CCCCOC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CN(C1=CN(C=C1)CCCCOC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Appearance |
Solid powder |
Key on ui other cas no. |
136917-41-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-methyl-N-(1-(4-phenoxybutyl)-3-pyrrolidinyl)-2-benzothiazolamine R 59494 R-59494 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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